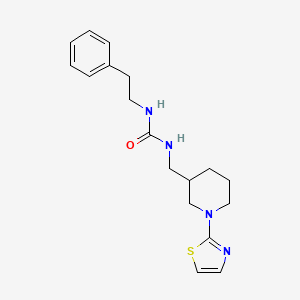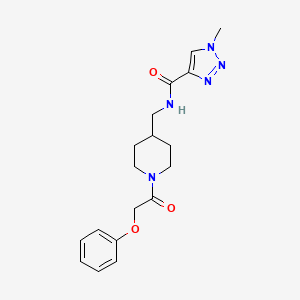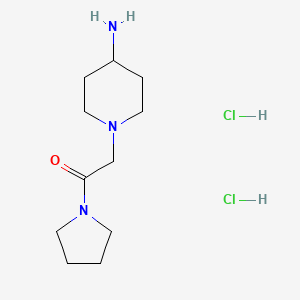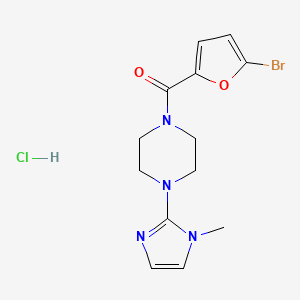![molecular formula C9H10ClF4N B2940087 [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride CAS No. 2193067-83-1](/img/structure/B2940087.png)
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2193067-83-1 . It has a molecular weight of 243.63 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(1,2,2,2-tetrafluoroethyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H .Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature .Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride interacts with its target and exerts its effects . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride in lab experiments is its high selectivity for VMAT2, which allows for specific targeting of dopamine neurons in the brain. Additionally, this compound has a relatively short half-life, which reduces the risk of accumulation in the body. However, this compound can be difficult to synthesize and is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride. One area of interest is the use of this compound in studying the role of dopamine in addiction and substance abuse. Additionally, this compound may be useful in studying the effects of chronic stress on dopamine neurons. Finally, this compound may be useful in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Métodos De Síntesis
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 4-bromoacetophenone with 1,1,2,2-tetrafluoroethane in the presence of sodium hydride to form 4-(1,2,2,2-tetrafluoroethyl)acetophenone. This intermediate is then reduced with lithium aluminum hydride to form this compound. Another method involves the reaction of 4-(1,2,2,2-tetrafluoroethyl)benzaldehyde with ammonia in the presence of sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride has been used in a variety of scientific research applications. One of its primary uses is as a ligand for positron emission tomography (PET) imaging studies. This compound binds to the vesicular monoamine transporter 2 (VMAT2) in the brain, which allows for the visualization of dopamine neurons. This is useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMKLFEAGBKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2940025.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)
![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)